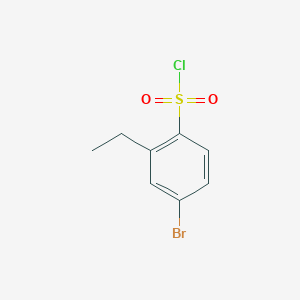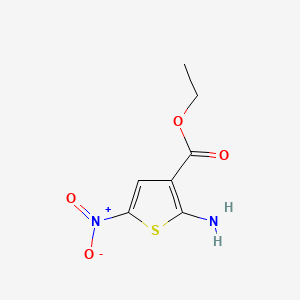
4-Bromo-1-(difluorometil)-2-fluorobenceno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(difluoromethyl)-2-fluorobenzene is a compound of interest in various chemical syntheses and applications. While the specific compound is not directly synthesized in the studies provided, related bromofluorobenzene compounds have been synthesized and analyzed, which can offer insights into the properties and potential synthetic routes for 4-Bromo-1-(difluoromethyl)-2-fluorobenzene.
Synthesis Analysis
The synthesis of related bromofluorobenzene compounds has been achieved through various methods. For instance, no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene was prepared by nucleophilic aromatic substitution reactions, with symmetrical bis-(4-bromphenyl)iodonium bromide being a key intermediate, yielding the compound with a radiochemical yield of 65% within 10 minutes . Another study reported the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene starting from p-xylene through a four-step reaction, achieving an overall yield of 30% . Similarly, 1,2-bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine via diazotization and bromination, with the reaction conditions optimized for yield . These studies demonstrate the feasibility of synthesizing bromofluorobenzene derivatives through multi-step reactions involving halogenation and nucleophilic substitution.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of 1-bromo-3-fluorobenzene were investigated using FT-IR and FT-Raman spectroscopy, complemented by DFT calculations. The influence of bromine and fluorine atoms on the benzene geometry and its vibrational modes was discussed, providing insights into the electronic properties and molecular orbital energies . This analysis is relevant to understanding the molecular structure of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene, as the presence of halogen atoms can significantly affect the compound's geometry and electronic distribution.
Chemical Reactions Analysis
The studies provided do not directly address the chemical reactions of 4-Bromo-1-(difluoromethyl)-2-fluorobenzene. However, related compounds have been used in various chemical reactions. For example, 1-bromo-4-[18F]fluorobenzene has been utilized in palladium-promoted cross-coupling reactions with organostannanes, indicating its potential as a synthon in the formation of more complex molecules . The reactivity of bromofluorobenzene derivatives in organometallic and nucleophilic reactions suggests that 4-Bromo-1-(difluoromethyl)-2-fluorobenzene could also be a valuable intermediate in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromofluorobenzene derivatives have been characterized in several studies. For instance, the thermodynamic properties of 1-bromo-3-fluorobenzene, such as heat capacities, entropies, enthalpy changes, and their correlations with temperature, have been calculated, providing a basis for understanding the behavior of similar compounds under different conditions . Additionally, the preparation of n.c.a. fluorine-18 labelled synthons like 4-[18F]fluorobromo- and [18F]fluoroiodobenzene has been optimized, yielding high radiochemical yields and demonstrating the potential for efficient synthesis of labeled compounds for applications in positron emission tomography (PET) imaging .
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
4-Bromo-1-(difluorometil)-2-fluorobenceno: es un compuesto que se puede utilizar en la síntesis de diversos productos farmacéuticos. Su estructura única permite la creación de moléculas biológicamente activas que pueden servir como posibles agentes terapéuticos. Por ejemplo, se puede utilizar para desarrollar nuevos inhibidores de quinasas, que son cruciales en el tratamiento del cáncer y las enfermedades inflamatorias .
Ciencia de los Materiales
En la ciencia de los materiales, la estructura aromática fluorada de este compuesto lo convierte en un excelente candidato para la creación de polímeros avanzados con mayor estabilidad térmica y resistencia química. Estos polímeros se pueden aplicar en materiales de alto rendimiento utilizados en la industria aeroespacial o electrónica .
Síntesis Química
La presencia de átomos de bromo y flúor en This compound lo convierte en un reactivo versátil en la síntesis orgánica. Puede actuar como un bloque de construcción para construir moléculas complejas a través de diversas reacciones de acoplamiento cruzado, como las reacciones de Suzuki o Heck .
Ciencia Ambiental
Este compuesto también puede desempeñar un papel en la investigación de la ciencia ambiental, particularmente en el estudio de la química atmosférica. Su naturaleza volátil permite a los investigadores estudiar su comportamiento en la atmósfera y su posible impacto en la calidad del aire y el cambio climático .
Química Analítica
En la química analítica, This compound se puede utilizar como un compuesto estándar o de referencia en cromatografía y espectrometría de masas. Esto ayuda en la identificación y cuantificación precisas de mezclas complejas en diversas muestras .
Bioquímica
Por último, en el campo de la bioquímica, este compuesto se puede utilizar para investigar la interacción de pequeñas moléculas con macromoléculas biológicas. Puede servir como una sonda para estudiar los mecanismos enzimáticos o como un ligando en el desarrollo de nuevos receptores .
Propiedades
IUPAC Name |
4-bromo-1-(difluoromethyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTTUKLMUOEXBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375608 |
Source


|
| Record name | 4-bromo-1-(difluoromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
749932-17-0 |
Source


|
| Record name | 4-bromo-1-(difluoromethyl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-BROMO-1-(DIFLUOROMETHYL)-2-FLUOROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

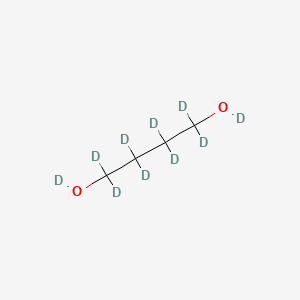
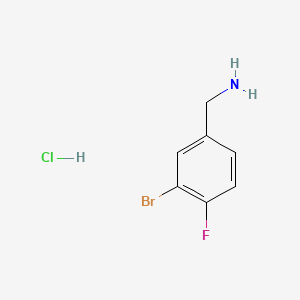
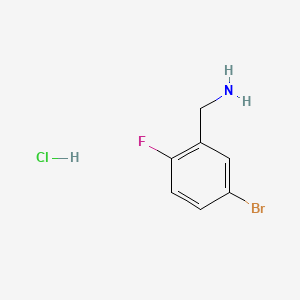

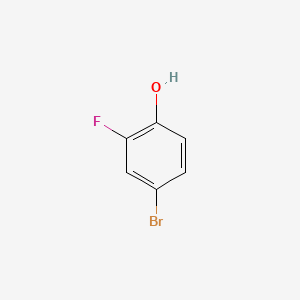

![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)
